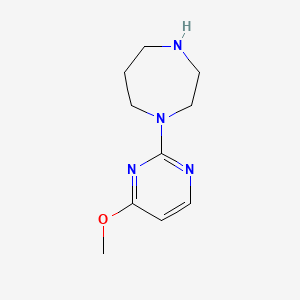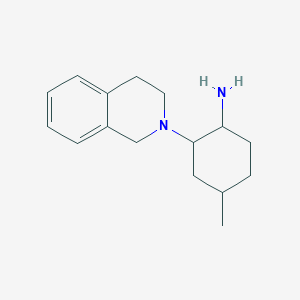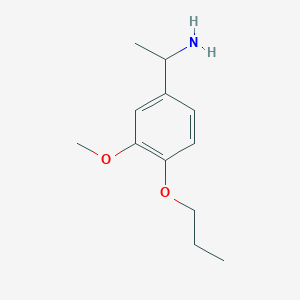
3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a naphthalene moiety, a tetrahydroquinazoline ring with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 7 .Applications De Recherche Scientifique
Comprehensive Analysis of 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid Applications
The compound 3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications, each within its own field.
Antimicrobial Agent Development: Organoselenium compounds, which share a structural resemblance to the compound , have been identified as potential antibacterial and antifungal agents . The naphthalene moiety present in these compounds contributes to their bioactivity, suggesting that our compound could be synthesized and tested for similar properties.
Organic Synthesis Reagent: The related (naphthalen-1-yl-selenyl)acetic acid derivatives have been utilized in organic synthesis . The structural complexity and reactivity of the naphthalene ring in our compound could make it a valuable reagent in synthesizing novel organic molecules.
Antioxidant Properties Exploration: Naphthalene derivatives have displayed antioxidant properties . The compound could be explored for its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases.
Cytotoxicity Studies for Cancer Research: The cytotoxic effects of naphthalene derivatives make them candidates for cancer research . The compound could be used to study its effects on cancer cells, potentially leading to the development of new anticancer drugs.
Anti-inflammatory Drug Research: Naphthalene derivatives have also shown anti-inflammatory activities . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases.
Anti-protozoal Activity Investigation: Given the anti-protozoal activity of some naphthalene derivatives , this compound could be researched for potential treatments against protozoal infections.
Lead Compound in Fungicide Development: The structure of our compound is similar to that of N-(naphthalen-1-yl) phenazine-1-carboxamide , which has been studied as a novel fungicide . This suggests that our compound could serve as a lead compound in developing new fungicides.
Anti-platelet Aggregation Studies: Naphthalene derivatives have been associated with anti-platelet aggregation effects . Research into this compound could provide insights into new treatments for preventing blood clots.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDUEQKPKJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
